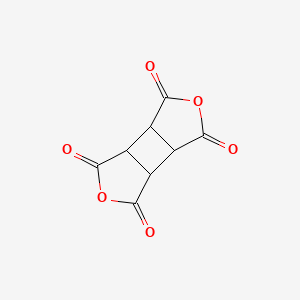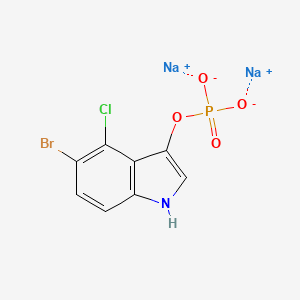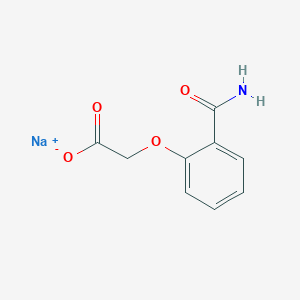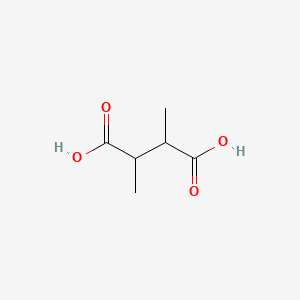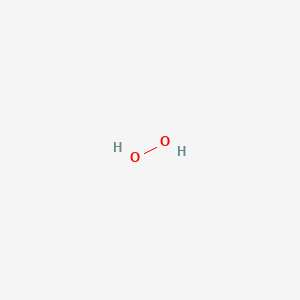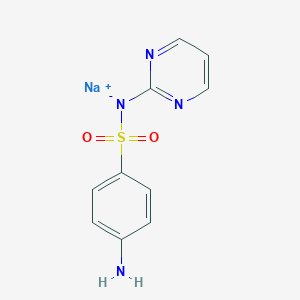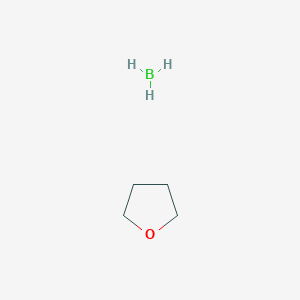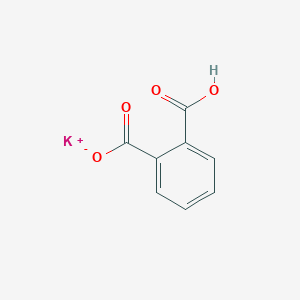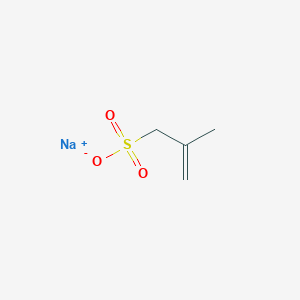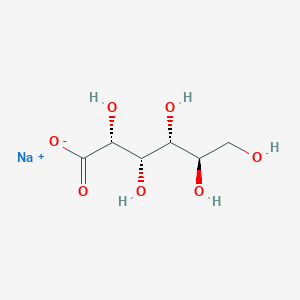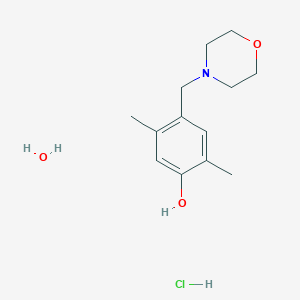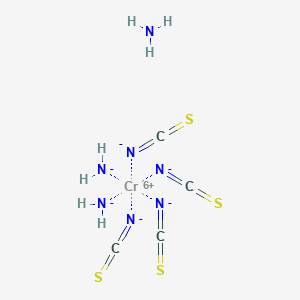
Reinecke Salt Monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reinecke Salt Monohydrate, also known as ammonium tetrathiocyanatodiamminechromate(III) monohydrate, is an inorganic compound with the formula NH₄[Cr(NCS)₄(NH₃)₂]·H₂O. This dark-red crystalline compound is soluble in boiling water, acetone, and ethanol. It is classified as a metal isothiocyanate complex and was first reported in 1863 by the German chemist Albert Reinecke .
Preparation Methods
Reinecke Salt Monohydrate is typically prepared by treating molten ammonium thiocyanate (NH₄SCN) with ammonium dichromate ((NH₄)₂Cr₂O₇) at temperatures around 145–150°C . The reaction proceeds as follows:
[ \text{(NH}_4\text{)SCN} + \text{(NH}_4\text{)}_2\text{Cr}_2\text{O}_7 \rightarrow \text{NH}_4[\text{Cr(NCS)}_4(\text{NH}_3)_2] \cdot \text{H}_2\text{O} ]
This method is widely used in laboratories for the synthesis of this compound. Industrial production methods are similar but often involve larger-scale equipment and more stringent control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Reinecke Salt Monohydrate undergoes various chemical reactions, including:
Precipitation Reactions: It is commonly used to precipitate primary and secondary amines as their ammonium salts.
Reaction with Mercury Compounds: It reacts with mercury(II) compounds to give a red color or red precipitate.
Base Hydrolysis: The kinetics of base hydrolysis of the trans-[Cr(NH₃)₂(NCS)₄]⁻ anion follows the rate law-d[complex]/dt = k₀ + k₁[OH⁻] (50–70 °C, [OH⁻] = 0.1–1.9 M).
Scientific Research Applications
Reinecke Salt Monohydrate has several scientific research applications:
Precipitation Reagent: It is used as a precipitation reagent for basic compounds such as amines, amino acids, and alkaloids.
Spectrophotometric Determination: It is employed in the spectrophotometric determination of various compounds, including promazine, by forming ion-association complexes.
Histone Preparation: It is used in the preparation of histones by forming reineckate complexes.
Quantitative Analysis: It is used for the quantitative analysis of quaternary ammonium alkaloids in plant extracts.
Mechanism of Action
The mechanism of action of Reinecke Salt Monohydrate involves its ability to form stable complexes with various compounds. The chromium atom in the complex is surrounded by six nitrogen atoms in an octahedral geometry, with the NH₃ ligands being mutually trans and the Cr–NCS groups being linear . This structure allows it to interact with and precipitate various basic compounds, forming stable crystalline complexes.
Comparison with Similar Compounds
Reinecke Salt Monohydrate can be compared with other similar compounds, such as:
Ammonium Hexachlorocobaltate(III): Similar to this compound, this compound is used for the precipitation of amines.
Potassium Thiocyanate: While it shares the thiocyanate ligand, it does not form the same stable complexes as this compound.
Chromium(III) Chloride: This compound also contains chromium but lacks the specific isothiocyanate and ammine ligands that give this compound its unique properties.
This compound is unique due to its specific ligand arrangement and its ability to form stable, crystalline complexes with a variety of basic compounds.
Properties
InChI |
InChI=1S/4CNS.Cr.H3N.2H2N/c4*2-1-3;;;;/h;;;;;1H3;2*1H2/q4*-1;+6;;2*-1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKOWSCEPGOBOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.N.[NH2-].[NH2-].[Cr+6] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7CrN7S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
